Technical Advisory: Re-evaluation of "Coclauril" for Surface Tension Reduction Applications
Technical Advisory: Re-evaluation of "Coclauril" for Surface Tension Reduction Applications
Introduction
This document addresses a request for a detailed technical guide on the surface tension reduction capabilities of a substance identified as "Coclauril." Following a comprehensive review of publicly available scientific and chemical data, we have concluded that the premise of the request may be based on a misidentification of the compound's properties or name. The substance marketed as "Coclauril" (CAS No. 127350-68-9) is not documented as a surfactant and there is no available data on its surface tension reduction capabilities. This report will detail our findings and clarify the existing information on related chemical entities.
Initial Investigation and Discrepancies
Our investigation into "Coclauril" revealed conflicting information. Several chemical suppliers list "Coclauril" with the following specifications:
| Identifier | Value |
| CAS Number | 127350-68-9[1][2][3] |
| Molecular Formula | C₈H₉NO₂[1][2][3] |
| Molecular Weight | 151.2 g/mol [1][3] |
This compound is primarily described as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[2] It is noted for its utility in research for developing new bioactive molecules and optimizing drug candidates.[2]
However, the name "Coclauril" is phonetically similar to "Coclaurine," a distinct alkaloid with a different chemical identity:
| Identifier | Value |
| CAS Number | 486-39-5[4] |
| Molecular Formula | C₁₇H₁₉NO₃[4] |
| Molecular Weight | 285.34 g/mol [4] |
"Coclaurine" is a naturally occurring compound found in various plants and is not characterized as a surfactant.[4]
Absence of Surfactant Properties for "Coclauril"
A thorough search for data on the surface tension reduction capabilities, critical micelle concentration (CMC), or general surfactant properties of "Coclauril" (CAS 127350-68-9) yielded no relevant results. The scientific literature does not contain studies evaluating this specific compound for surface activity. General principles of surfactant chemistry suggest that the molecular structure of C₈H₉NO₂ is not characteristic of a typical amphiphilic surfactant molecule, which would possess distinct hydrophilic and lipophilic domains.
For context, surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid.[5] This property is intrinsically linked to their amphiphilic structure, which allows them to adsorb at interfaces. The concentration at which these molecules begin to form aggregates (micelles) in a solution is known as the Critical Micelle Concentration (CMC), a key parameter for any surfactant.[6][7][8] Common methods for determining CMC include tensiometry, conductivity, and fluorescence spectroscopy.[9]
Given the lack of any data or theoretical basis to suggest "Coclauril" is a surfactant, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or visualizations related to its surface tension reduction capabilities.
Potential for Confusion: "Coclauril" in Antiviral Research
The term "coclauril" also appears in a study isolating compounds from the mangrove plant Bruguiera gymnorrhiza, where it was reported to have anti-Hepatitis B virus (HBV) activity.[10] However, the chemical structure and properties of this "coclauril" are not detailed in the abstract, and it is possible this is a different compound altogether or a trivial name used in that specific research context. This finding does not provide any evidence of surfactant properties.
The available evidence strongly indicates that "Coclauril" (CAS 127350-68-9) is a pharmaceutical intermediate and not a surfactant. There is no data to support the claim that it possesses surface tension reduction capabilities. The similarity in name to "Coclaurine" and its mention in a specific botanical research context may have led to confusion.
We recommend that researchers, scientists, and drug development professionals seeking a surfactant for their applications re-verify the chemical name and CAS number of the intended substance. If the goal is to find a suitable surfactant, we advise consulting databases and literature for compounds with known amphiphilic properties, such as those with long alkyl chains and polar head groups.
Due to the lack of relevant data, we are unable to fulfill the request for a technical guide on the surface tension reduction capabilities of "Coclauril." We hope this clarification is helpful in guiding your future research and development efforts.
References
- 1. chemfarms.com [chemfarms.com]
- 2. Coclauril [myskinrecipes.com]
- 3. Coclauril|127350-68-9|COA [dcchemicals.com]
- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. nanoscience.com [nanoscience.com]
- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 9. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
